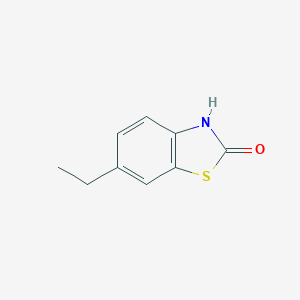

2(3H)-Benzothiazolone,6-ethyl-(9CI)

Description

Historical Context and Evolution of 2(3H)-Benzothiazolone Research

The study of benzothiazole (B30560) derivatives dates back to the early 20th century, with initial research focusing on their synthesis and fundamental properties. nih.gov Over the decades, the field has expanded dramatically, driven by the discovery of their diverse biological activities. Early investigations laid the groundwork for the synthesis of various substituted benzothiazoles, including the foundational 2(3H)-benzothiazolone core. thieme-connect.de The evolution of synthetic methodologies, such as the condensation of 2-aminothiophenols with various reagents, has been pivotal in the exploration of this class of compounds. mdpi.com More recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. mdpi.com

Structural Framework and Key Substituent Variations within the 2(3H)-Benzothiazolone Class

The fundamental structure of 2(3H)-benzothiazolone consists of a benzene (B151609) ring fused to a thiazolone ring. A key structural feature is the tautomeric equilibrium between the 2-hydroxybenzothiazole (B105590) and the 2(3H)-benzothiazolone forms, with the latter being largely predominant in neutral solutions. thieme-connect.denist.gov

The versatility of the 2(3H)-benzothiazolone scaffold lies in the potential for substitution at various positions on the bicyclic ring system. Common modifications include the introduction of substituents on the benzene ring, often at the 6-position, and on the nitrogen atom of the thiazolone ring. These substitutions significantly influence the molecule's physicochemical properties and biological activity. For instance, the introduction of an ethyl group at the 6-position, as in 2(3H)-Benzothiazolone, 6-ethyl- (9CI), can modulate its lipophilicity and interaction with biological targets.

Table 1: Key Structural Features of 2(3H)-Benzothiazolone

| Feature | Description |

| Core Structure | A bicyclic system composed of a fused benzene and thiazolone ring. |

| Tautomerism | Exists in equilibrium between the 2-hydroxybenzothiazole and 2(3H)-benzothiazolone forms. thieme-connect.de |

| Substitution Sites | The benzene ring and the nitrogen atom of the thiazolone ring are common sites for functionalization. |

| Impact of Substituents | Substituents influence properties such as solubility, electronic effects, and biological target affinity. |

Current Research Significance and Interdisciplinary Relevance of 2(3H)-Benzothiazolones

The current research on 2(3H)-benzothiazolone derivatives is highly interdisciplinary, spanning medicinal chemistry, agricultural science, and materials science. In medicinal chemistry, these compounds are being investigated for a wide array of therapeutic applications. For example, derivatives have shown potential as anticonvulsant benthamscience.comchemistryjournal.net, anti-inflammatory nih.gov, antimicrobial benthamscience.comnih.gov, and anticancer agents. chemistryjournal.netnih.gov The development of selective cannabinoid CB2 receptor agonists based on the benzo[d]thiazol-2(3H)-one scaffold highlights their potential in treating inflammatory conditions. nih.gov

In the field of agricultural chemistry, benzothiazole derivatives are being explored for their fungicidal and herbicidal properties. nih.govresearchgate.net The structural similarity of benzothiazole to natural compounds makes it a promising scaffold for the development of new agrochemicals. nih.gov The continuous exploration of new synthetic methods and the investigation of structure-activity relationships (SAR) are driving the discovery of novel and more potent 2(3H)-benzothiazolone derivatives for various applications. nih.gov

Table 2: Investigated Applications of 2(3H)-Benzothiazolone Derivatives

| Field | Specific Application |

| Medicinal Chemistry | Anticonvulsant benthamscience.comchemistryjournal.net, Anti-inflammatory nih.gov, Antimicrobial benthamscience.comnih.gov, Anticancer chemistryjournal.netnih.gov, Sigma-1 Receptor Ligands researchgate.net |

| Agricultural Chemistry | Fungicides nih.govresearchgate.net, Herbicides researchgate.net |

| Materials Science | Dyes nih.gov, Polymers nih.gov |

Structure

3D Structure

Properties

CAS No. |

106675-21-2 |

|---|---|

Molecular Formula |

C9H9NOS |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

6-ethyl-3H-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C9H9NOS/c1-2-6-3-4-7-8(5-6)12-9(11)10-7/h3-5H,2H2,1H3,(H,10,11) |

InChI Key |

YDSXLCGOBXZYOK-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1)NC(=O)S2 |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)S2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 3h Benzothiazolone and Its Substituted Analogs

Classical Approaches to the 2(3H)-Benzothiazolone Core Synthesis

The foundational methods for constructing the 2(3H)-benzothiazolone scaffold are rooted in well-established cyclization reactions. These classical routes typically begin with a substituted 2-aminothiophenol (B119425), which undergoes reaction with a one-carbon electrophile to form the heterocyclic ring.

Cyclization Reactions of 2-Aminothiophenols

The most common and direct pathway to the benzothiazolone core involves the cyclization of a 2-aminothiophenol derivative. For the synthesis of the target compound, this would necessitate starting with 2-amino-4-ethylthiophenol. The amino and thiol groups, being ortho to each other, are perfectly positioned to react with bifunctional reagents to close the five-membered thiazole (B1198619) ring.

The reaction of 2-aminothiophenols with phosgene (B1210022) (COCl₂) or its derivatives, such as chloroformates, is a primary method for installing the carbonyl group at the 2-position of the benzothiazole (B30560) ring system. thieme-connect.deamericanchemistry.compharmaceutical-networking.com Phosgene, a highly reactive and toxic gas, acts as a source of the carbonyl carbon, reacting with both the amino and thiol functionalities to effect cyclization. americanchemistry.compharmaceutical-networking.comcore.ac.uk

A safer and more common laboratory-scale alternative involves the use of chloroformate esters, like methyl chloroformate or ethyl chloroformate. wikipedia.orgpleiades.online In one detailed procedure, the acylation of 2-aminobenzenethiol with methyl chloroformate in pyridine (B92270) was shown to produce an intermediate, dimethyl 2,2′-disulfanediylbis(2,1-phenylene)dicarbamate. pleiades.online Subsequent heating of this intermediate with zinc dust in glacial acetic acid successfully yielded the desired 1,3-benzothiazol-2(3H)-one. pleiades.online This two-step process, involving acylation followed by reductive cyclization, is a key strategy for forming the benzothiazolone core.

Table 1: Example of Chloroformate-Mediated Benzothiazolone Synthesis

| Reactant | Reagent | Product | Reference |

|---|

Urea and its derivatives serve as another important class of reagents for the synthesis of the 2(3H)-benzothiazolone ring. nih.govnih.gov These protocols are analogous to the widely used synthesis of 2-benzoxazolone from o-aminophenol and urea. sciforum.net The reaction typically involves heating the 2-aminothiophenol precursor with urea, which decomposes to generate isocyanic acid (HNCO) in situ. The isocyanic acid then reacts with the aminothiophenol to form a thiocarbamate intermediate, which subsequently cyclizes to the benzothiazolone with the elimination of ammonia.

Alternatively, substituted ureas can be formed by reacting 2-aminobenzothiazoles with isocyanates. nih.gov For instance, 6-substituted-2-aminobenzothiazoles can be treated with an alkyl- or aryl-isocyanate in a solvent like dichloromethane (B109758) with pyridine to yield N-substituted ureas. nih.gov While these products are often stable, they represent the key intermediate structure that, upon cyclization (or hydrolysis in some cases), would lead to the 2(3H)-benzothiazolone core. Research into the synthesis of inhibitors of the p56lck protein tyrosine kinase involved the preparation of 6-substituted-N-(benzothiazol-2-yl)ureas from the corresponding 2-aminobenzothiazole (B30445) and an appropriate isocyanate. nih.gov

Table 2: Examples of Urea-Based Precursors for Benzothiazolones

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 6-Substituted-2-aminobenzothiazole | Alkyl or Aryl Isocyanate | N-(6-Substituted-benzothiazol-2-yl)urea | nih.gov |

Reductive Carbonylation of Substituted Nitrobenzenes

A less direct but powerful strategy for forming heterocyclic rings is the reductive carbonylation of nitroaromatics. For the synthesis of 6-ethyl-2(3H)-benzothiazolone, this approach would conceptually start with 4-ethyl-2-nitrothiophenol or a related precursor. The process involves two key transformations: the reduction of the nitro group to an amine and the incorporation of a carbonyl group (carbonylation) to form the cyclic carbamate (B1207046) structure of the benzothiazolone.

While one-pot reductive carbonylation methods are sophisticated, the synthesis is often achieved in a stepwise manner. The initial step is the selective reduction of the nitro group, which is a standard transformation in organic synthesis. The resulting 2-aminothiophenol can then be subjected to carbonylation conditions using carbon monoxide and a suitable catalyst system, or by using CO surrogates like phosgene or chloroformates as described previously. This approach avoids the direct handling of the often-unstable 2-aminothiophenol intermediates.

Contemporary Synthetic Strategies for 2(3H)-Benzothiazolone Derivatives

Modern synthetic efforts often focus on derivatizing a pre-formed benzothiazole scaffold, which can provide a more flexible and efficient route to a variety of analogs.

Condensation Reactions with Benzothiazolimine Precursors

A versatile strategy for accessing 2(3H)-benzothiazolone derivatives involves the use of benzothiazoles bearing a reactive imine or imine-like group at the 2-position. These precursors can be synthesized and then converted to the final benzothiazolone product.

For example, a common precursor is 2-hydrazinobenzothiazole. Studies on the synthesis of 6-methyl substituted analogs involved the reaction of 2-hydrazino-6-methylbenzothiazole with various substituted acetophenones. researchgate.netjyoungpharm.org This condensation reaction, typically carried out by refluxing in ethanol (B145695) with a few drops of glacial acetic acid, yields 2-(ethylidene-hydrazinyl)-benzothiazole derivatives, which contain a C=N double bond (as part of a hydrazone) at the 2-position. researchgate.netjyoungpharm.org

While these hydrazones are often the final targets in some studies, they represent a key class of benzothiazolimine precursors. The hydrolysis of the C=N bond in these or related 2-iminobenzothiazoles under acidic or basic conditions would cleave the imine and install the required carbonyl oxygen, yielding the 2(3H)-benzothiazolone. This two-step sequence—formation of a 2-iminobenzothiazole followed by hydrolysis—offers a modular approach to synthesizing a range of substituted benzothiazolones.

Table 3: Synthesis of Benzothiazolimine-type Precursors (6-Methyl Analog)

| Reactant 1 | Reactant 2 | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| 2-Hydrazino-6-methylbenzothiazole | 3-Nitroacetophenone | Ethanol, Acetic Acid, Reflux | 48% | researchgate.net |

| 2-Hydrazino-6-methylbenzothiazole | 4-Bromoacetophenone | Ethanol, Acetic Acid, Reflux | 52% | researchgate.net |

Condensation of o-Amino(thio)phenols with Aldehydes

A foundational and widely employed method for the synthesis of the benzothiazole core involves the condensation of o-aminothiophenols with a variety of aldehydes. This reaction typically proceeds through the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the corresponding benzothiazole. While this method is more commonly used for the synthesis of 2-substituted benzothiazoles, modifications can be adapted for the ultimate production of 2(3H)-benzothiazolones.

The general mechanism involves the nucleophilic attack of the amino group of the o-aminothiophenol on the carbonyl carbon of the aldehyde, followed by cyclization through the thiol group to form the benzothiazoline ring. Subsequent oxidation, often in situ, yields the aromatic benzothiazole. The choice of aldehyde determines the substituent at the 2-position of the resulting benzothiazole. For the synthesis of 2(3H)-benzothiazolone itself, a carbonyl source that can be subsequently removed or transformed into a carbonyl group is necessary.

Iodine-Promoted Condensation Approaches

Molecular iodine has emerged as a mild, efficient, and readily available catalyst or promoter for the synthesis of 2-substituted benzothiazoles from o-aminothiophenols and aldehydes. researchgate.netrsc.org This approach offers advantages over traditional methods that often require harsh conditions, long reaction times, or expensive and toxic catalysts. researchgate.net

In a typical procedure, the reaction is carried out by heating a mixture of the o-aminothiophenol, an aldehyde, and a catalytic amount of iodine in a suitable solvent like dimethylformamide (DMF). researchgate.net The use of 50 mol% of iodine in DMF at 100°C has been found to be optimal for this transformation, yielding good to excellent yields of the desired 2-substituted benzothiazoles. researchgate.net Aromatic aldehydes generally provide better yields compared to aliphatic or unsaturated aldehydes under these conditions. researchgate.net The reaction is believed to proceed through an iodine-mediated oxidative cyclization of the in situ formed benzothiazoline intermediate.

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| o-aminothiophenol, various aldehydes | I₂ (50 mol%) | DMF | 100 | 78 (average) | researchgate.net |

Copper-Mediated Synthetic Pathways

Copper-based catalytic systems have been extensively developed for the synthesis of benzothiazole derivatives due to their low cost, low toxicity, and versatile reactivity. Copper catalysts can facilitate various transformations, including C-S and C-N bond formations, which are crucial for the construction of the benzothiazole ring.

One notable copper-catalyzed approach involves the three-component reaction of o-iodoanilines, a carbon source like DMF, and a sulfur source such as potassium sulfide (B99878) (K₂S). rsc.org This method allows for the synthesis of N-substituted 2(3H)-benzothiazolones. For instance, the reaction of an N-substituted o-iodoaniline with DMF and K₂S in the presence of a copper catalyst can afford the corresponding 3-substituted-2(3H)-benzothiazolone.

Another copper-catalyzed method involves the condensation of 2-aminobenzenethiols with nitriles. jyoungpharm.orgchemrxiv.org This reaction, typically catalyzed by Cu(OAc)₂, provides an efficient route to 2-substituted benzothiazoles. jyoungpharm.orgchemrxiv.org While not directly yielding 2(3H)-benzothiazolones, this method is significant for the synthesis of precursors that could potentially be converted to the target compound.

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| o-iodoanilines, DMF, K₂S | CuBr₂ | Not specified | Not specified | 48 | rsc.org |

| 2-aminobenzenethiols, various nitriles | Cu(OAc)₂ | Ethanol | 70 | up to 86 | jyoungpharm.org |

Stainless-Steel-Driven Decarboxylative Acyl Radical Generation

Information regarding the specific application of stainless-steel-driven decarboxylative acyl radical generation for the synthesis of 2(3H)-benzothiazolone could not be found in the reviewed literature. This methodology is a relatively modern and specialized technique, and its use for the construction of this particular heterocyclic system has not been widely reported.

Visible Light-Mediated Synthetic Approaches

In recent years, visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis. These methods often proceed under mild conditions, at room temperature, and without the need for harsh reagents. Several visible-light-mediated strategies have been developed for the synthesis of benzothiazoles. researchgate.netchemrxiv.orgchemrxiv.org

One approach involves the direct photocatalyst-free reaction of o-aminothiophenols with aldehydes under visible light irradiation. jyoungpharm.org This method is environmentally friendly and avoids the use of metal catalysts. The reaction is believed to proceed via the formation of a disulfide intermediate which then partakes in the photocatalytic cycle.

Another strategy utilizes a photocatalyst, such as graphitic carbon nitride (g-C₃N₄), to promote the synthesis of 2-arylbenzothiazoles from o-aminothiophenols and aldehydes under visible light. researchgate.net This heterogeneous photocatalyst can be easily recovered and reused, adding to the sustainability of the process. These methods provide a diverse range of 2-substituted benzothiazoles in good to excellent yields.

| Reactants | Conditions | Yield (%) | Reference |

| o-aminothiophenols, various aldehydes | Visible light, catalyst-free | Good | jyoungpharm.org |

| o-aminothiophenols, various aldehydes | g-C₃N₄, visible light | 89-97 | researchgate.net |

Synthesis of Specific Substituted 2(3H)-Benzothiazolones

Strategies for Alkyl Substitution (e.g., 6-ethyl, 6-methyl)

The introduction of alkyl substituents, such as a 6-ethyl or 6-methyl group, onto the 2(3H)-benzothiazolone ring is typically achieved by starting with an appropriately substituted aniline (B41778) precursor. For the synthesis of 6-alkyl-2(3H)-benzothiazolones, a 4-alkylaniline is a common starting material.

For instance, the synthesis of 6-methyl-2-aminobenzothiazole can be accomplished by reacting p-toluidine (B81030) with ammonium (B1175870) thiocyanate (B1210189) in the presence of a halogen like bromine. jyoungpharm.orgresearchgate.net This intermediate can then be further functionalized. A general route to 6-substituted-2(3H)-benzothiazolones involves the cyclization of the corresponding 4-substituted-2-aminothiophenol with a phosgene equivalent, such as carbonyldiimidazole (CDI).

While specific literature detailing the synthesis of 6-ethyl-2(3H)-benzothiazolone is limited, the general strategy would involve the use of 4-ethylaniline (B1216643) as the starting material. This would be converted to 4-ethyl-2-aminothiophenol, which would then undergo cyclization to form the desired 6-ethyl-2(3H)-benzothiazolone. The synthetic conditions for the individual steps would likely be analogous to those reported for the synthesis of other 6-substituted benzothiazolones.

| Precursor | Reagents | Product | Reference |

| p-toluidine | 1. NH₄SCN, Br₂ | 2-Amino-6-methylbenzothiazole | jyoungpharm.orgresearchgate.net |

Synthesis of Carbaldehyde Derivatives (e.g., 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde)

The introduction of a carbaldehyde group onto the 2(3H)-benzothiazolone ring system is a crucial step for further functionalization, allowing for a wide array of subsequent chemical transformations. One documented method involves the synthesis of 3-methyl-2(3H)-benzothiazolone-7-carbaldehyde. researchgate.net This process starts with the methylation of the nitrogen atom at position 3, followed by a directed ortho-lithiation strategy. The reaction sequence typically involves the use of strong organolithium bases like n-butyllithium and tert-butyllithium (B1211817) at low temperatures, followed by quenching the resulting organometallic intermediate with a formylating agent such as N,N-dimethylformamide (DMF). researchgate.net This regioselective formylation provides the desired carbaldehyde derivative, which serves as a versatile building block for more complex molecules. researchgate.net

Preparation of Styryl-2(3H)-Benzothiazolone Analogs

Styryl derivatives of 2(3H)-benzothiazolone represent a significant class of compounds, often synthesized for their potential biological activities. nih.gov These analogs are characterized by a carbon-carbon double bond connecting the benzothiazolone core to an aromatic ring. The synthesis of these compounds can be achieved through various olefination reactions, with the Wittig reaction being a prominent method. nih.govmdpi.com

Wittig Reaction Applications

The Wittig reaction is a widely employed and reliable method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com In the context of styryl-2(3H)-benzothiazolones, this reaction involves the coupling of a benzothiazolone-carbaldehyde derivative with a suitable phosphonium (B103445) ylide. nih.govdntb.gov.ua The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to yield the desired alkene (the styryl derivative) and triphenylphosphine (B44618) oxide. wikipedia.org The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides often favor the formation of (Z)-alkenes. wikipedia.org This method is highly valued for its functional group tolerance and its effectiveness in constructing complex molecular architectures. nih.govresearchgate.net

Alternative Olefination Methods

While the Wittig reaction is a cornerstone of olefination chemistry, other methods can also be utilized for the synthesis of styryl-2(3H)-benzothiazolone analogs. Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful alternative. The Suzuki and Heck reactions are notable examples that facilitate the formation of carbon-carbon bonds. A study on the synthesis of 3-(α-styryl)benzo[b]thiophenes, a related heterocyclic system, employed a palladium-catalyzed coupling of 3-bromobenzothiophenes with N-tosylhydrazones, showcasing an alternative route to styryl-type structures. nih.gov These methods expand the synthetic toolbox, allowing for the introduction of a diverse range of substituents on the styryl moiety.

Incorporation of Carbamate Functions at C6

The introduction of a carbamate group at the C6 position of the 2(3H)-benzothiazolone ring has been achieved through a novel synthetic route. researchgate.net This method is based on the 1,4-addition of thioacetic acid to N,N'-dimethoxycarbonyl-1,4-benzoquinone diimines. The resulting 2-thioacetyl-substituted dicarbamates undergo cyclization when refluxed in ethanol in the presence of hydrochloric acid. researchgate.netgoogle.com This acid-catalyzed cyclization yields 1,3-benzothiazol-2(3H)-ones bearing a methoxycarbonylamine group at the C-6 position. researchgate.net This synthetic strategy provides a direct pathway to C6-functionalized carbamate derivatives, which are of interest in medicinal chemistry. researchgate.netnih.gov

Synthesis of Hydrazone Derivatives

Hydrazone derivatives of 2(3H)-benzothiazolone constitute another important class of compounds. asianpubs.orgresearchgate.netnih.gov These are typically synthesized through the condensation reaction of a hydrazino-functionalized benzothiazole with various aldehydes or ketones. asianpubs.orgresearchgate.net A common synthetic route involves first preparing an intermediate such as [2(3H)-benzothiazolinon-3-yl]acetohydrazide. asianpubs.org This hydrazide is then reacted with a range of substituted ketones or aldehydes, often under reflux conditions, to yield the final hydrazone derivatives. asianpubs.orgresearchgate.net The structures of these compounds are routinely confirmed using spectroscopic methods like NMR, FTIR, and mass spectrometry. asianpubs.orgresearchgate.net The hydrazone moiety (-NHN=CH-) is a key functional group that has been explored for its diverse chemical reactivity and biological potential. nih.govnih.gov

Formation of Bis-Heterocyclic Systems via Click Chemistry

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for constructing complex molecular architectures, including bis-heterocyclic systems. beilstein-journals.orgbeilstein-journals.org This reaction facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles by coupling a terminal alkyne with an azide (B81097). beilstein-journals.org In the context of 2(3H)-benzothiazolone, this methodology can be used to link the benzothiazole core to another heterocyclic ring system via a triazole bridge. mdpi.com For example, a benzothiazole derivative bearing an azide or an alkyne functional group can be "clicked" with a correspondingly functionalized second heterocycle. nih.gov This approach is valued for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for generating novel bis-heterocyclic compounds. beilstein-journals.orgnih.gov

Chemical Transformations and Mechanistic Insights of 2 3h Benzothiazolones

Derivatization Reactions for Functional Group Introduction

Functionalization of the 6-ethyl-2(3H)-benzothiazolone molecule can be achieved at several positions, primarily at the nitrogen atom of the thiazolone ring and on the benzene (B151609) ring itself. These derivatizations are key to creating new molecular architectures.

The nitrogen atom at the 3-position of the 2(3H)-benzothiazolone ring is a primary site for substitution reactions. The presence of a lone pair of electrons on the nitrogen atom makes it nucleophilic, facilitating reactions with various electrophiles.

N-alkylation and N-acylation are common strategies to introduce functional groups. For instance, N-alkylation of 2-aminoazole molecules, including benzothiazole (B30560) derivatives, can be efficiently achieved using alcohols in the presence of a manganese(I) complex as a catalyst. acs.org This methodology is applicable for introducing a range of alkyl groups. acs.org Acylation reactions, such as those involving chloroacetyl chloride, can be used to introduce amide functionalities. nih.govresearchgate.net The synthesis of N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides demonstrates the utility of N-substitution in creating complex derivatives. nih.gov

Table 1: Examples of N-Substitution Reactions on Benzothiazole Scaffolds

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| N-Ethylation | Ethanol (B145695), Mn(I) complex, KOH | N-Ethyl-2-aminobenzothiazole | acs.org |

| N-Methylation | Methanol, Mn(I) complex, KOtBu | N-Methyl-2-aminobenzothiazole | acs.org |

| N-Acylation | Chloroacetyl chloride | N-Benzothiazol-2-yl-acetamide | researchgate.net |

These reactions proceed through the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating or acylating agent. The reactivity can be influenced by the substituents on the benzothiazole ring.

The benzene portion of the 6-ethyl-2(3H)-benzothiazolone ring can undergo electrophilic aromatic substitution (EAS), a fundamental reaction for modifying aromatic systems. masterorganicchemistry.commasterorganicchemistry.com In this two-step mechanism, the aromatic ring acts as a nucleophile, attacking an electrophile to form a carbocation intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.com

Common EAS reactions include nitration (using nitric and sulfuric acid to introduce a -NO2 group) and halogenation (using Br2 or Cl2 with a Lewis acid catalyst to introduce a halogen). masterorganicchemistry.comyoutube.com The directing effects of the substituents already present on the benzene ring determine the position of the incoming electrophile. In 6-ethyl-2(3H)-benzothiazolone, the ring contains two key groups: the 6-ethyl group and the fused thiazolone ring system (specifically, the amide and thioether moieties).

Beyond N-substitution, alkylation of the 2(3H)-benzothiazolone system can potentially occur at other sites, depending on the reaction conditions and the tautomeric form present. The ambident nucleophilic character of the benzothiazolone system, arising from its tautomerism, allows for O-alkylation or C-alkylation.

Alkylation of 2-aminobenzothiazoles can be achieved with reactive halides. nih.gov For example, reaction with ethyl chloroacetate (B1199739) can lead to the introduction of an acetohydrazide group after subsequent reaction with hydrazine (B178648) hydrate. nih.gov The synthesis of dithiocarbamates from benzothiazole derivatives by reaction with alkyl halides is another example of introducing alkyl-containing functional groups. nih.gov While N-alkylation is often favored, the choice of base and solvent can influence the regioselectivity, potentially leading to O-alkylation of the enol tautomer (2-hydroxy-6-ethylbenzothiazole) to form 2-alkoxybenzothiazole derivatives.

Tautomerism in 2(3H)-Benzothiazolone Systems

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a key feature of the 2(3H)-benzothiazolone structure. masterorganicchemistry.comlibretexts.org This phenomenon significantly influences the molecule's chemical reactivity and physical properties.

2(3H)-Benzothiazolone exists in a tautomeric equilibrium with its enol form, 2-hydroxybenzothiazole (B105590). chemicalbook.comthieme-connect.de This is a specific type of prototropic tautomerism known as keto-enol tautomerism, involving the migration of a proton and the shifting of a double bond. masterorganicchemistry.comlibretexts.orgfrontiersin.org

The keto form, 2(3H)-benzothiazolone, contains a carbonyl group (C=O) within the thiazole (B1198619) ring, while the enol form, 2-hydroxybenzothiazole, features a hydroxyl group (-OH) attached to an endocyclic double bond (C=N). libretexts.orgnih.gov In neutral solutions, the equilibrium for the parent 2(3H)-benzothiazolone largely favors the keto tautomer. thieme-connect.de This preference is because the keto form is generally more stable. libretexts.org The interconversion between these forms can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com Theoretical studies on related benzothiazole derivatives confirm the existence of this tautomeric equilibrium. ccsenet.orgccsenet.org

Figure 1: Keto-Enol Tautomerism in 6-ethyl-2(3H)-benzothiazolone

A schematic representation of the equilibrium between the keto and enol tautomers.

The position of the tautomeric equilibrium can be influenced by various factors, including the solvent and the nature of substituents on the ring. scispace.comnih.gov Substituents can alter the relative stabilities of the keto and enol forms through their electronic effects (inductive and resonance).

An electron-donating group, such as the ethyl group at the 6-position, can influence the electron density of the aromatic ring and, by extension, the heterocyclic portion of the molecule. Theoretical studies on substituted bis-benzimidazoles, a related heterocyclic system, show that both electron-donating and electron-withdrawing substituents affect the tautomeric equilibrium. scielo.br In the case of 6-ethyl-2(3H)-benzothiazolone, the electron-donating nature of the ethyl group would be expected to slightly alter the energy difference between the keto and enol tautomers compared to the unsubstituted parent compound. Studies on other heterocyclic systems like adenine (B156593) have shown that substituents can indeed change tautomeric preferences, and solvation effects can further enhance or diminish these influences. nih.gov

Table 2: Factors Influencing Tautomeric Equilibrium

| Factor | Influence | General Observation | Reference |

|---|---|---|---|

| Substituents | Electron-donating or electron-withdrawing groups alter the relative stability of tautomers. | Can shift the equilibrium to favor one form over the other. | scispace.comnih.govscielo.br |

| Solvent Polarity | Polar solvents can stabilize more polar tautomers through hydrogen bonding or dipole-dipole interactions. | The enol form may be more favored in non-polar solvents due to intramolecular hydrogen bonding. | masterorganicchemistry.comnih.gov |

| Conjugation | Extended conjugation can stabilize the enol form. | Systems with extended π-systems may show a higher proportion of the enol tautomer. | masterorganicchemistry.com |

| Aromaticity | If one tautomer possesses aromatic character that the other lacks, it will be significantly stabilized. | A major driving force for equilibrium position. | masterorganicchemistry.com |

Oxidation and Reduction Pathways

The redox behavior of the benzothiazolone ring system is complex, involving potential reactions at the sulfur atom, the heterocyclic ring, or the carbonyl group.

Direct oxidation of the 6-ethyl-2(3H)-benzothiazolone core can lead to several outcomes depending on the oxidant and reaction conditions. While specific studies on the 6-ethyl derivative are not prevalent, research on analogous benzothiazole structures provides significant mechanistic insight.

One major oxidative pathway involves the cleavage of the thiazole ring. Studies on various benzothiazole derivatives have shown that oxidation with magnesium monoperoxyphthalate (MMPP) in alcohol solvents leads to a ring-opening reaction, yielding the corresponding N-acylamidobenzene sulfonate esters. scholaris.caresearchgate.net The reaction is believed to proceed through the formation of a sulfonate ester intermediate, followed by thiazole ring opening and subsequent oxidation of the thiol. scholaris.caresearchgate.net This transformation highlights the susceptibility of the C-S bond to oxidative cleavage.

For a series of substituted benzothiazoles, this oxidative ring-opening has been documented with varying yields, as shown in the table below.

| Starting Benzothiazole Derivative | Product | Yield (%) |

| 2-Methylbenzothiazole | ethyl 2-acetamidobenzenesulfonate | 18 |

| 5-Bromobenzothiazole | ethyl 4-bromo-2-formamidobenzenesulfonate | 33 |

| 2-Methylbenzothiazole (in isopropanol) | isopropyl 2-acetamidobenzenesulfonate | 7 |

| This data is based on reactions of analogous benzothiazole derivatives and serves to illustrate a potential oxidative pathway for 6-ethyl-2(3H)-benzothiazolone. scholaris.ca |

Alternatively, oxidation can occur at the sulfur atom without ring cleavage. In the case of the isomeric system, benzo[d]isothiazol-3(2H)-ones, selective oxidation of the sulfur atom to a sulfoxide (B87167) has been achieved using Selectfluor as the oxidant. For instance, 2-ethylbenzo[d]isothiazol-3(2H)-one was converted to its 1-oxide in 93% yield. nih.gov This suggests that under specific conditions, the sulfur in the 6-ethyl-2(3H)-benzothiazolone ring could potentially be oxidized to a sulfoxide or sulfone.

Documented methods for the direct reduction of the 2(3H)-benzothiazolone ring system are less common in the literature. The reduction could theoretically target the carbonyl group to form a 2-hydroxybenzothiazoline or involve a more extensive reduction of the heterocyclic ring.

Cyclization and Rearrangement Mechanisms

The formation and subsequent rearrangement of the benzothiazole ring are fundamental transformations in the synthesis of this class of compounds.

The synthesis of 6-ethyl-2(3H)-benzothiazolone would typically proceed through the initial formation of a 2-substituted-6-ethylbenzothiazole intermediate, followed by conversion to the 2(3H)-one. The most common methods for constructing the 6-substituted benzothiazole core are the Hugerschoff and Jacobson cyclizations.

The Hugerschoff reaction involves the cyclization of an N-arylthiourea. To obtain a 6-ethyl substituted benzothiazole, the synthesis would start with 4-ethylaniline (B1216643). Reaction with a thiocyanate (B1210189) source (e.g., potassium thiocyanate) forms the corresponding N-(4-ethylphenyl)thiourea, which is then cyclized via intramolecular electrophilic substitution, often promoted by an oxidizing agent like bromine. researchgate.netdntb.gov.uaresearchgate.net This method directly yields 2-amino-6-ethylbenzothiazole.

The Jacobson cyclization provides another route, involving the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.netresearchgate.net This method is highly effective for synthesizing 6-substituted benzothiazoles. researchgate.net

Once the 2-amino-6-ethylbenzothiazole or a related intermediate is formed, conversion to the 2(3H)-one is required. A documented pathway for this transformation involves the reaction of 2-(methylsulfanyl)benzothiazole derivatives with sodium methoxide (B1231860), which yields the corresponding benzothiazol-2(3H)-ones in high yields (80-98%). thieme-connect.de Therefore, a plausible synthetic route to the target compound involves the conversion of the 2-amino group to a 2-mercapto group, followed by methylation and subsequent reaction with a methoxide base.

Common Benzothiazole Cyclization Strategies

| Method | Precursor(s) | Reagents/Conditions | Product Type |

|---|---|---|---|

| Hugerschoff Reaction | p-Substituted Aniline (B41778), KSCN | Br₂, Acetic Acid | 2-Amino-6-substituted-benzothiazole |

| Jacobson Cyclization | Thiobenzanilides | K₃Fe(CN)₆, NaOH | 2-Aryl-benzothiazoles |

| Condensation | 2-Aminothiophenol (B119425), Carboxylic Acid/Aldehyde | Acid catalyst or Oxidant | 2-Substituted-benzothiazoles |

| Copper/Palladium Catalysis | o-Halothiobenzanilides | Pd/C or Cu catalyst | 2-Substituted-benzothiazoles |

This table summarizes general methods applicable to the synthesis of the benzothiazole core. researchgate.netresearchgate.netorganic-chemistry.org

Rearrangement reactions involving the core structure of 2(3H)-benzothiazolones are not widely reported in chemical literature. While many named rearrangements exist for other classes of organic compounds, their application to this specific heterocyclic system is not established. organic-chemistry.orglibretexts.org

However, rearrangements of closely related sulfur analogs have been observed. For example, 2-(alkylsulfanyl)benzothiazoles have been shown to react with iodine to yield 3-alkylbenzothiazole-2(3H)-thiones. thieme-connect.de This transformation involves the migration of the alkyl group from the exocyclic sulfur atom to the ring nitrogen atom, converting the thiazole into a thiazolinethione. While this is not a direct rearrangement of the 2(3H)-benzothiazolone structure, it demonstrates the potential for intramolecular atom and group migrations within the benzothiazole family under specific conditions.

Spectroscopic and Advanced Analytical Characterization of 2 3h Benzothiazolones

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the carbon skeleton, the chemical environment of protons, and their connectivity.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 6-ethyl-2(3H)-benzothiazolone, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the ethyl group, and the amide proton.

The aromatic region would feature signals for the three protons on the benzene (B151609) ring (H-4, H-5, and H-7). The electron-donating nature of the ethyl group at the C-6 position influences the chemical shifts of these protons. The H-7 proton, adjacent to the sulfur-bearing carbon, would likely appear as a doublet. The H-5 proton, ortho to the ethyl group, would be a doublet of doublets due to coupling with both H-4 and H-7 (meta-coupling might be negligible). The H-4 proton would appear as a doublet.

The ethyl group gives rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, due to coupling with the methylene protons. hmdb.ca The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding. researchgate.net

Predicted ¹H NMR Data for 2(3H)-Benzothiazolone, 6-ethyl-(9CI)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-4 | ~7.0-7.2 | d (doublet) | Aromatic proton adjacent to the amide part of the ring. |

| H-5 | ~7.1-7.3 | dd (doublet of doublets) | Aromatic proton ortho to the ethyl group. |

| H-7 | ~7.3-7.5 | d (doublet) | Aromatic proton adjacent to the sulfur-bearing carbon. |

| -CH₂- (ethyl) | ~2.6-2.8 | q (quartet) | Methylene protons of the ethyl group. |

| -CH₃ (ethyl) | ~1.2-1.4 | t (triplet) | Methyl protons of the ethyl group. |

| N-H | ~10.0-12.0 | br s (broad singlet) | Amide proton; shift and broadening are variable. |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon framework of a molecule. In a decoupled ¹³C NMR spectrum of 6-ethyl-2(3H)-benzothiazolone, each unique carbon atom produces a single peak, allowing for a complete carbon count. The molecule contains nine distinct carbon environments.

The most downfield signal is expected for the carbonyl carbon (C=O) of the lactam ring, typically appearing around 170 ppm. researchgate.net The six carbons of the aromatic and heterocyclic rings will have signals in the range of approximately 110-140 ppm. The chemical shifts are influenced by their proximity to the heteroatoms (N, S) and the ethyl substituent. The two carbons of the ethyl group will appear in the upfield aliphatic region of the spectrum. researchgate.net

Predicted ¹³C NMR Data for 2(3H)-Benzothiazolone, 6-ethyl-(9CI)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (C-2) | ~170 | Carbonyl carbon of the lactam ring. |

| C-3a | ~135 | Aromatic carbon at the fusion of the two rings, bonded to N. |

| C-4 | ~122 | Aromatic CH carbon. |

| C-5 | ~125 | Aromatic CH carbon. |

| C-6 | ~138 | Aromatic carbon substituted with the ethyl group. |

| C-7 | ~115 | Aromatic CH carbon. |

| C-7a | ~130 | Aromatic carbon at the fusion of the two rings, bonded to S. |

| -CH₂- (ethyl) | ~28 | Methylene carbon of the ethyl group. |

| -CH₃ (ethyl) | ~15 | Methyl carbon of the ethyl group. |

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are primarily used to determine the stereochemistry of chiral molecules by identifying protons that are close to each other in space. The molecule 2(3H)-Benzothiazolone, 6-ethyl-(9CI) is achiral and does not have stereoisomers. Therefore, these techniques are not required for stereochemical assignment. However, 2D NMR experiments like COSY could be used to confirm the coupling relationships between H-4, H-5, and H-7 in the aromatic system and between the methylene and methyl protons of the ethyl group, thus validating the structural assignments made from the ¹H NMR spectrum.

Infrared and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

FTIR spectroscopy is highly effective for identifying the characteristic functional groups within a molecule. The spectrum of 6-ethyl-2(3H)-benzothiazolone is expected to be dominated by absorptions from the amide (lactam) group, the aromatic ring, and the aliphatic ethyl group.

Key expected absorption bands include a strong, sharp peak for the carbonyl (C=O) stretching vibration (Amide I band) around 1680-1700 cm⁻¹. vscht.cz The N-H stretching vibration should appear as a moderately broad band in the region of 3200-3400 cm⁻¹. uniroma1.it Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are expected just below 3000 cm⁻¹. capes.gov.br The region between 1450 and 1600 cm⁻¹ will contain several bands corresponding to C=C stretching vibrations within the aromatic ring.

Predicted FTIR Data for 2(3H)-Benzothiazolone, 6-ethyl-(9CI)

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~3200-3400 | N-H stretch | Medium, Broad |

| ~3050-3100 | Aromatic C-H stretch | Medium to Weak |

| ~2850-2970 | Aliphatic C-H stretch (ethyl) | Medium |

| ~1680-1700 | C=O stretch (Amide I) | Strong |

| ~1500-1550 | N-H bend / C-N stretch (Amide II) | Medium |

| ~1450-1600 | Aromatic C=C stretches | Medium to Strong |

| ~700-800 | C-S stretch | Weak to Medium |

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. This makes it particularly useful for analyzing the carbon backbone and symmetric vibrations.

For 6-ethyl-2(3H)-benzothiazolone, the Raman spectrum is expected to show strong signals for the aromatic ring breathing modes. vscht.cz The C=C stretching vibrations of the benzene ring and the C-S bond vibration are also expected to be prominent. The C=O stretch, while strong in the IR spectrum, will likely be weaker in the Raman spectrum. The combination of FTIR and Raman spectra provides a comprehensive vibrational fingerprint that is unique to the molecule's structure.

Predicted Raman Data for 2(3H)-Benzothiazolone, 6-ethyl-(9CI)

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~3050-3100 | Aromatic C-H stretch | Strong |

| ~2850-2970 | Aliphatic C-H stretch (ethyl) | Strong |

| ~1680-1700 | C=O stretch (Amide I) | Weak to Medium |

| ~1550-1610 | Aromatic C=C stretch | Strong |

| ~1000 | Aromatic ring breathing mode | Strong |

| ~700-800 | C-S stretch | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For 2(3H)-Benzothiazolone, 6-ethyl-, which has a molecular formula of C₉H₉NOS, the exact molecular weight can be calculated and then confirmed by mass spectral analysis.

The theoretical monoisotopic mass of 6-ethyl-2(3H)-benzothiazolone is 179.04 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺). The fragmentation of this molecular ion under electron ionization (EI) is expected to follow predictable pathways, primarily involving the cleavage of the ethyl substituent and the heterocyclic ring.

A primary fragmentation pathway involves the loss of the ethyl group (•CH₂CH₃), a process known as benzylic cleavage, which is common for alkyl-substituted aromatic rings. This would result in a significant fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 29 atomic mass units (M-29). Another potential fragmentation is the loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion, which is generally less favored than the loss of the larger ethyl group. Further fragmentation of the benzothiazolone ring structure can occur through the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).

Table 1: Predicted Mass Spectrometry Fragmentation for 2(3H)-Benzothiazolone, 6-ethyl-

| Fragment Ion | Proposed Structure/Loss | Theoretical m/z |

| [M]⁺ | Molecular Ion | 179.04 |

| [M-15]⁺ | Loss of •CH₃ | 164.02 |

| [M-28]⁺ | Loss of CO | 151.06 |

| [M-29]⁺ | Loss of •C₂H₅ | 150.03 |

This data is theoretical and based on established fragmentation principles. Experimental results may vary based on ionization techniques and conditions.

Chromatographic Techniques for Purity and Separation

Chromatography is indispensable for assessing the purity of synthesized compounds and for isolating them from reaction mixtures. Thin Layer Chromatography (TLC) is typically used for rapid qualitative monitoring, while High-Performance Liquid Chromatography (HPLC) is employed for high-resolution separation and quantitative analysis. nih.gov

Thin Layer Chromatography provides a quick and effective method for monitoring the progress of reactions and assessing the purity of 2(3H)-Benzothiazolone, 6-ethyl-. For benzothiazole (B30560) derivatives, silica (B1680970) gel 60 F₂₅₄ plates are commonly used as the stationary phase. nih.govresearchgate.net The separation is achieved based on the differential partitioning of the compound between the stationary phase and a mobile phase.

The choice of the mobile phase is critical and is determined by the polarity of the analyte. A common solvent system for compounds of intermediate polarity, such as 6-ethyl-2(3H)-benzothiazolone, is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation. Visualization of the spots on the TLC plate is typically done under UV light (at 254 nm or 366 nm) or by using staining reagents. researchgate.net The retention factor (Rƒ) is a key parameter calculated from the TLC plate, but its value is highly dependent on the specific conditions (plate type, solvent system, temperature).

Table 2: General TLC System for Benzothiazolone Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., ratios from 9:1 to 1:1) |

| Visualization | UV light (254 nm) |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of 2(3H)-Benzothiazolone, 6-ethyl-. nih.gov Due to the compound's aromatic nature and moderate polarity, reverse-phase HPLC (RP-HPLC) is the most suitable method. sielc.comvcu.edu

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used. The mobile phase consists of a mixture of a polar solvent, like deionized water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to ensure efficient separation of the target compound from any impurities. An acid, such as formic acid or trifluoroacetic acid, is frequently added to the mobile phase in small concentrations (e.g., 0.1%) to improve peak shape and resolution by protonating silanol (B1196071) groups on the stationary phase. biotage.com The compound is detected as it elutes from the column using a UV detector, typically set at a wavelength where the benzothiazole chromophore exhibits strong absorbance. vcu.edu

Table 3: General RP-HPLC Method for Benzothiazolone Derivatives

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 250mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient (e.g., 10% to 100% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a purified sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula, C₉H₉NOS, to confirm its elemental composition and empirical formula. This verification is a standard requirement for the characterization of a newly synthesized compound.

For 2(3H)-Benzothiazolone, 6-ethyl-, the theoretical elemental composition provides a benchmark for purity assessment. A close correlation between the experimental and calculated values (typically within ±0.4%) is considered evidence of high purity.

Table 4: Theoretical Elemental Composition of 2(3H)-Benzothiazolone, 6-ethyl-

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 60.31 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.06 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.82 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.93 |

| Sulfur | S | 32.06 | 1 | 32.06 | 17.88 |

| Total | 179.237 | 100.00 |

Computational and Theoretical Investigations of 2 3h Benzothiazolone Structure and Reactivity

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. wjarr.comresearchgate.net This method is crucial in drug discovery for understanding potential mechanisms of action and for predicting the binding affinity of novel compounds. biointerfaceresearch.com

Derivatives of 2(3H)-benzothiazolone have been extensively studied as ligands for various biological targets. A notable example is their interaction with sigma (σ) receptors, which are implicated in various neurological functions and are targets for cancer diagnostics. nih.govnih.gov Studies on a series of benzo[d]thiazol-2(3H)one analogues revealed that the nature of the substituent at the 6-position of the benzothiazolone ring is important for binding affinity and selectivity between σ1 and σ2 receptor subtypes. nih.gov Specifically, a compound with a propyl group at the 6-position showed high affinity for the σ1 receptor. nih.gov

The table below summarizes representative findings from docking studies on related benzothiazolone derivatives, illustrating how these compounds interact with biological targets.

| Compound Class | Biological Target | Key Findings from Docking/Binding Studies | Reference |

|---|---|---|---|

| 6-Acyl/Alkyl Benzo[d]thiazol-2(3H)ones | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | Alkyl substitution at the 6-position was found to be important for subtype selectivity. A propionyl group at C6 slightly improved affinity and selectivity for the σ1 subtype. | nih.gov |

| Benzothiazole-based Hydrazones | B-cell Lymphoma Extra Large (Bcl-XL) | QSAR and docking studies identified key structural features necessary for inhibitory activity against this anti-apoptotic protein. | ingentaconnect.com |

| General Benzothiazole (B30560) Derivatives | GABA-Aminotransferase (GABA-AT) | In silico screening identified derivatives with excellent mol dock scores, suggesting potential as anticonvulsant agents through inhibition of GABA-AT. | wjarr.com |

| Benzothiazole-Thiadiazole Hybrids | VEGFR-2 and BRAF Kinase | Molecular docking helped to rationalize the potent cytotoxic and enzyme inhibition activities by identifying key interactions in the kinase binding sites. | nih.gov |

Structure-Activity Relationship (SAR) Modeling and Design

Structure-Activity Relationship (SAR) analysis is the process of correlating the chemical structure of a compound with its biological activity. drugdesign.org By systematically modifying parts of a molecule, researchers can deduce which chemical features are essential for its desired effects, leading to the design of more potent and selective compounds. rjptonline.org

For the benzo[d]thiazol-2(3H)one scaffold, SAR studies have provided significant insights. nih.govnih.gov Research focused on developing ligands for sigma receptors involved the synthesis of various analogues with modifications to the linker, aryl substitution, and alkylamine ring size. nih.gov A key part of this work was the regiospecific introduction of alkyl groups at the 6-position of the benzothiazolone core. nih.gov The results indicated that while linker length and aryl substitution were critical for subtype selectivity, substitutions on the benzothiazolone ring itself influenced affinity. Placing a propionyl group (which was subsequently reduced to a propyl group) at the 6-position was shown to slightly enhance affinity and selectivity for the σ1 receptor compared to the unsubstituted analogue. nih.gov This demonstrates that the 6-ethyl group in 2(3H)-benzothiazolone, 6-ethyl- is located at a position known to be influential for biological activity in related systems.

The table below summarizes key SAR findings for 6-substituted benzo[d]thiazol-2(3H)one derivatives.

| Structural Moiety | Modification | Impact on Biological Activity (Sigma Receptors) | Reference |

|---|---|---|---|

| Benzothiazolone Core | Substitution at the 6-position with an acyl/alkyl group | Slightly improved affinity and selectivity for the σ1 receptor subtype compared to unsubstituted analogues. | nih.gov |

| Linker Chain | Varying the length of the alkyl chain connecting the benzothiazolone to a terminal amine | Found to be important in determining the ligand's selectivity for σ1 vs. σ2 receptor subtypes. | nih.gov |

| Terminal Amine | Changing the size of the aminocycloalkane ring | Found to be important for overall receptor affinity. | nih.gov |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating the complex mechanisms of chemical reactions involving heterocyclic compounds like 2(3H)-Benzothiazolone, 6-ethyl-. Through the modeling of reaction pathways and the analysis of transition states, researchers can gain a deep, molecular-level understanding of reaction feasibility, kinetics, and selectivity. While specific computational studies focusing exclusively on the reaction pathways of 6-ethyl-2(3H)-benzothiazolone are not prevalent in existing literature, the principles and findings from studies on the parent benzothiazole scaffold and its substituted derivatives offer a robust framework for understanding its reactivity. scirp.orgmdpi.com

Density Functional Theory (DFT) is the predominant computational method for these investigations, often utilizing functionals like B3LYP, paired with basis sets such as 6-31+G(d,p) or 6-311G(d,p), to balance computational cost and accuracy. scirp.orgmdpi.comscirp.org Such calculations are instrumental in mapping the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products.

Theoretical Framework for Reactivity

The reaction pathway for a chemical process is the lowest energy route that connects reactants to products. Along this path, the point of maximum energy is the transition state (TS), an unstable, fleeting molecular configuration that represents the energy barrier to the reaction. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is a critical determinant of the reaction rate.

For a molecule like 2(3H)-Benzothiazolone, 6-ethyl-, several types of reactions can be computationally modeled:

N-H Deprotonation: The acidity of the N-H proton is a key feature. Modeling its deprotonation pathway would involve a base, and the transition state would feature a partially broken N-H bond and a partially formed bond between the proton and the base.

Electrophilic Aromatic Substitution: Reactions on the benzene (B151609) ring can be modeled to determine the regioselectivity. The presence of the 6-ethyl group, an electron-donating group (EDG), is expected to direct incoming electrophiles to the ortho and para positions (C5 and C7).

Ring-Opening/Closing Reactions: The stability of the thiazolone ring can be probed by modeling its cleavage or its formation from a precursor, such as an N-arylthiourea. researchgate.net

Influence of the 6-Ethyl Substituent

The ethyl group at the C6 position significantly modulates the electronic and steric properties of the benzothiazolone core compared to the unsubstituted parent compound. This influence is critical in analyzing reaction pathways and transition states.

Electronic Effects: The ethyl group is a weak electron-donating group through induction and hyperconjugation. This increases the electron density of the benzene ring, particularly at the ortho and para positions. For electrophilic substitution reactions, this increased nucleophilicity stabilizes the positively charged intermediate (the sigma complex or arenium ion) that forms upon electrophile attack. Consequently, the transition state leading to this intermediate is also stabilized, lowering the activation energy and increasing the reaction rate compared to the unsubstituted benzothiazolone.

Steric Effects: While the electronic effect of the 6-ethyl group is activating, its physical bulk can introduce steric hindrance. For reactions involving attack at the C5 or C7 positions, the ethyl group can sterically clash with the incoming reagent, potentially raising the energy of the transition state. The outcome of a reaction often depends on the delicate balance between these activating electronic effects and unfavorable steric interactions.

Hypothetical Transition State Analysis Data

While specific energetic data for 6-ethyl-2(3H)-benzothiazolone reactions is not available, a conceptual data table can illustrate the expected influence of a substituent on a representative electrophilic aromatic substitution reaction. The table below compares the hypothesized activation energies (ΔG‡) and reaction energies (ΔG) for the reaction on an unsubstituted, a 6-ethyl-substituted (EDG), and a hypothetical 6-nitro-substituted (EWG - Electron Withdrawing Group) benzothiazolone.

| Substituent at C6 | Substituent Type | Hypothesized Relative Activation Energy (ΔG‡) | Hypothesized Relative Reaction Energy (ΔG) | Rationale |

|---|---|---|---|---|

| -H (Unsubstituted) | Neutral | Baseline | Baseline | Reference compound for comparison. |

| -CH₂CH₃ (Ethyl) | Electron-Donating (EDG) | Lower | More Exergonic | EDG stabilizes the carbocationic transition state, lowering the energy barrier. |

| -NO₂ (Nitro) | Electron-Withdrawing (EWG) | Higher | Less Exergonic / Endergonic | EWG destabilizes the carbocationic transition state, raising the energy barrier. |

This table is illustrative and presents qualitative trends based on established principles of physical organic chemistry. The actual quantitative values would require specific DFT calculations.

Computational modeling of reaction pathways, such as the intramolecular C-S bond formation in benzothiazole synthesis, reveals the step-by-step process and identifies the rate-determining step. researchgate.net For 6-ethyl-2(3H)-benzothiazolone, similar modeling would allow for the precise calculation of geometries for all stationary points on the potential energy surface and the determination of activation barriers, providing a powerful predictive tool for understanding and optimizing its chemical transformations.

Biological and Biomedical Research Applications of 2 3h Benzothiazolone Derivatives Non Clinical

Anticancer Research Applications

Microtubule Modulation and Tubulin Binding

Research into the effects of 2(3H)-benzothiazolone derivatives on microtubule dynamics has revealed that certain analogs can interfere with tubulin polymerization, a critical process for cell division, structure, and transport. Although no specific studies on the 6-ethyl derivative's interaction with tubulin have been reported, the broader class of benzothiazoles has been shown to contain compounds that act as tubulin polymerization inhibitors. This activity is a key mechanism for the anticancer effects of many therapeutic agents.

Cell Cycle Perturbations (e.g., G2/M arrest)

Perturbation of the cell cycle is a common consequence of microtubule modulation. Benzothiazole (B30560) derivatives have been noted for their ability to induce cell cycle arrest, particularly at the G2/M phase. This arrest is often a prelude to apoptosis (programmed cell death) in cancer cells. While direct evidence for 6-ethyl-2(3H)-benzothiazolone is not available, the established activity of other benzothiazoles suggests that this could be a potential area of interest for future research.

Induction of Mitotic Spindle Multipolarity and Aberrant Cytokinesis

Disruption of the mitotic spindle, leading to multipolar spindles and abnormal cell division (cytokinesis), is another hallmark of compounds that interfere with microtubule function. This leads to chromosomal instability and is a mechanism by which some anticancer drugs exert their effects. There is currently no specific research demonstrating that 2(3H)-Benzothiazolone, 6-ethyl-(9CI) induces mitotic spindle multipolarity.

Anti-inflammatory Investigations

The benzothiazole nucleus is recognized for its anti-inflammatory properties. nih.gov Various derivatives have been synthesized and evaluated for their ability to reduce inflammation, often through the inhibition of enzymes like cyclooxygenase (COX). nih.gov While the anti-inflammatory potential of the benzothiazole class is well-documented, specific studies detailing the anti-inflammatory activity of 2(3H)-Benzothiazolone, 6-ethyl-(9CI) are not prevalent in the current literature. Research on other 6-substituted benzothiazole derivatives, however, suggests that this position is crucial for activity.

Neurological and Central Nervous System (CNS) Activity Studies

Derivatives of 2(3H)-benzothiazolone have been a focus of neurological research due to their interactions with key CNS targets.

Sigma Receptor Ligand Binding and Selectivity

Sigma receptors, particularly the sigma-1 subtype, are involved in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders. A study on a series of 2(3H)-benzothiazolone derivatives has demonstrated their potential as potent and selective sigma-1 receptor ligands. nih.gov While this study did not include the 6-ethyl derivative, it did evaluate the closely related 6-propyl and 6-propanoyl analogs. The 6-propyl derivative, in particular, showed high affinity for the sigma-1 receptor. nih.gov This suggests that the 6-ethyl derivative may also exhibit significant binding to this receptor.

| Compound | Sigma-1 Receptor Affinity (Ki, nM) | Sigma-2 Receptor Affinity (Ki, nM) | Selectivity (Sigma-2/Sigma-1) | Reference |

|---|---|---|---|---|

| 3-(1-Piperidinoethyl)-6-propylbenzothiazolin-2-one | 0.6 | 17.4 | 29 | nih.gov |

| 3-(1-Piperidinopropyl)-6-propanoylbenzothiazolin-2-one | 2.3 | 200 | 87 | nih.gov |

Neuroprotective Potentials in Animal Models

The potential for sigma receptor ligands to exhibit neuroprotective effects has led to investigations of benzothiazolone derivatives in this context. nih.gov The study involving the 6-propyl derivative demonstrated that this compound was effective against maximal electroshock-induced seizures in mice and was devoid of significant neurotoxic effects at the tested doses. nih.gov Furthermore, other benzothiazole derivatives, such as those with a 6-hydroxy substitution, have shown neuroprotective activity by inhibiting monoamine oxidase B (MAO-B) and the aggregation of proteins implicated in neurodegenerative diseases. nih.gov While no in vivo neuroprotection studies have been specifically conducted on 2(3H)-Benzothiazolone, 6-ethyl-(9CI), the findings for its structural relatives highlight a promising avenue for future investigation.

Anticonvulsant Activities in Animal Models

The benzothiazole nucleus is a recognized scaffold in the development of anticonvulsant agents. nih.govpcbiochemres.comresearchgate.net Derivatives of 2(3H)-benzothiazolone have been synthesized and evaluated for their potential to suppress seizures in various animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com These models are instrumental in identifying compounds that can prevent seizure spread or raise the seizure threshold, respectively. mdpi.com

For instance, a series of 2(3H)-benzothiazolone derivatives demonstrated significant anticonvulsant activity in mice and rats. nih.gov The evaluation typically involves administering the compounds intraperitoneally and assessing their ability to protect against induced seizures. nih.govmdpi.com Neurological deficits are also monitored to assess the safety profile of the compounds. nih.gov

While the general class of 2(3H)-benzothiazolone derivatives has shown promise, specific data on the anticonvulsant activity of 2(3H)-Benzothiazolone, 6-ethyl- in animal models is not detailed in the currently available research. Structure-activity relationship (SAR) studies on related compounds have indicated that the nature and position of substituents on the benzothiazole ring significantly influence anticonvulsant potency. mdpi.com However, without direct experimental data for the 6-ethyl derivative, its specific efficacy and neurotoxicity profile remain undetermined.

Metabolic Disorder Research (e.g., Antidiabetic Activity, Aldose Reductase Inhibition)

Benzothiazole derivatives have been investigated for their potential in managing metabolic disorders, particularly diabetes. pcbiochemres.comresearchgate.netmdpi.com The antidiabetic activity of some benzothiazole compounds has been linked to their ability to inhibit key enzymes involved in glucose metabolism and to their agonist effect on peroxisome proliferator-activated receptors (PPARs). researchgate.netmdpi.com

Research has shown that certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives can significantly lower plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. nih.gov One of the proposed mechanisms for this antidiabetic effect is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov

Furthermore, the inhibition of aldose reductase, an enzyme implicated in the development of diabetic complications, is another area of investigation for benzothiazole-related structures. nih.govnih.gov While various derivatives have been studied for their aldose reductase inhibitory potential, specific research detailing the activity of 2(3H)-Benzothiazolone, 6-ethyl- in this context is not presently available in the scientific literature.

Enzymatic and Protein Interaction Studies

The interaction of benzothiazole derivatives with various enzymes and proteins is a critical area of research for understanding their mechanisms of action and for developing new therapeutic agents. nih.govmdpi.com

As mentioned previously, the inhibition of aldose reductase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) are key targets in the research of antidiabetic agents.

Aldose Reductase: This enzyme is a member of the aldo-keto reductase superfamily and plays a role in the polyol pathway, which is associated with diabetic complications. nih.gov While numerous compounds have been identified as aldose reductase inhibitors, specific inhibitory data for 2(3H)-Benzothiazolone, 6-ethyl- is not currently documented. nih.govnih.gov

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for metabolic syndrome and type 2 diabetes. nih.govnih.gov Studies on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have demonstrated their potential to inhibit 11β-HSD1. researchgate.netnih.gov For instance, derivatives with electron-donating or electron-withdrawing groups have shown varying degrees of inhibition. researchgate.net However, specific studies quantifying the inhibitory effect of 2(3H)-Benzothiazolone, 6-ethyl- on 11β-HSD1 are not found in the reviewed literature.

The specific chemical structure of 2(3H)-Benzothiazolone, 6-ethyl- does not lend itself directly to the nitrile-aminothiol click reaction for labeling biomolecules. This reaction requires a nitrile group (C≡N) on the benzothiazole ring to react with a 1,2-aminothiol moiety, such as that found in an N-terminal cysteine residue of a protein. nih.govresearchgate.netanu.edu.au The reaction proceeds through the formation of a thiazoline (B8809763) ring, providing a method for site-specific protein labeling under biocompatible conditions. nih.govnih.gov

The core structure of 2(3H)-benzothiazolone features a carbonyl group (C=O) at the 2-position, not a nitrile group. Therefore, 2(3H)-Benzothiazolone, 6-ethyl- in its native form, would not be a suitable substrate for this specific bioconjugation reaction. The research in this area focuses on 2-cyanobenzothiazole derivatives. nih.govnih.gov

Applications in Other Research Fields

Role as Chemical Intermediates in Organic Synthesis

The benzothiazole (B30560) core is a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. Various derivatives of benzothiazole, such as those with amino, mercapto, and halogen substituents, serve as key starting materials for a range of chemical transformations. These reactions often target the 2-position of the benzothiazole ring, as well as the benzene (B151609) portion of the scaffold, to introduce new functional groups and build elaborate structures.

While specific examples of syntheses starting directly from 2(3H)-Benzothiazolone, 6-ethyl-(9CI) are not extensively documented, the reactivity of related benzothiazole derivatives illustrates the potential synthetic pathways it could undergo. For instance, 2-aminobenzothiazoles are frequently used as precursors for the synthesis of a variety of heterocyclic systems. They can be acylated, alkylated, or used in condensation reactions to form Schiff bases, which can then be further cyclized to create novel fused-ring systems. nih.gov

One common synthetic strategy involves the modification of substituents on the benzothiazole ring system. For example, 6-nitro-2-aminobenzothiazole can be a precursor to a range of 6-N-functionalized derivatives. The nitro group can be reduced to an amino group, which can then be further modified through reactions like acylation or sulfonylation to introduce diverse functionalities and generate compounds with specific biological activities. nih.gov Similarly, 2-mercaptobenzothiazole (B37678) derivatives are utilized in multistep syntheses. A sequence involving alkylation with ethyl chloroacetate (B1199739), followed by hydrazinolysis and cyclization, can lead to the formation of complex heterocyclic compounds possessing benzothiazole and 1,3,4-oxadiazole (B1194373) rings. nih.gov

The table below summarizes some of the key benzothiazole intermediates and the types of compounds they are used to synthesize, which suggests potential synthetic routes for derivatives of 2(3H)-Benzothiazolone, 6-ethyl-(9CI).

| Starting Intermediate | Reagents/Conditions | Resulting Compound Class | Reference |

| 6-Nitro-2-aminobenzothiazole | 1. Protection of amino group 2. Reduction of nitro group 3. Acylation/Sulfonylation | 6-N-Functionalized 2-aminobenzothiazole (B30445) derivatives | nih.gov |

| 6-Ethoxy-2-mercaptobenzothiazole | 1. Ethyl chloroacetate 2. Hydrazinolysis 3. Carbon disulfide | Benzothiazole-1,3,4-oxadiazole heterocycles | nih.gov |

| 2-Aminobenzothiazole | Aldehydes, Ketones | Schiff bases, Fused heterocyclic systems | nih.gov |

These examples highlight the synthetic versatility of the benzothiazole scaffold. It is plausible that 2(3H)-Benzothiazolone, 6-ethyl-(9CI) could similarly serve as a precursor for a variety of derivatives, with reactions potentially targeting the nitrogen atom of the thiazolone ring for alkylation or acylation, or the benzene ring for further substitution to create novel compounds for various applications.

Agrochemical Research Applications (e.g., Fungicides, Acaricides)

Benzothiazole and its derivatives have garnered significant interest in the field of agrochemical research due to their broad spectrum of biological activities. nih.gov These compounds have been investigated for their potential as fungicides, bactericides, herbicides, and insecticides. The stable nature of the benzothiazole ring and the ease with which it can be modified make it an attractive scaffold for the discovery of new agrochemicals. nih.gov

Fungicidal Activity:

Derivatives of benzothiazole have shown promising fungicidal properties. For instance, research on C-6 methyl-substituted benzothiazole derivatives has demonstrated their potential as antifungal agents. Although specific data for the 6-ethyl variant is not available, a study on 6-methyl-2(3H)-benzo-1,3-thiazolyl-1'-ethylidene-2-(o,p-substituted acetophenones) hydrazine (B178648) analogs revealed that the presence of certain substituents on the benzothiazole moiety enhanced antifungal activities against various fungal strains.

Another class of benzothiazole derivatives, 2-(thiocyanomethylthio)benzothiazole, has been identified as a potential contact fungicide for important crops like cotton, corn, and wheat. nih.gov Furthermore, a patent describes benzoxazole (B165842) and benzothiazole derivatives that have been tested against a variety of foliar fungal diseases. google.com

The following table presents fungicidal activity data for some benzothiazole derivatives, illustrating the potential of this class of compounds in agriculture.

| Compound Class | Fungal Species | Activity | Reference |

| Benzothiazole derivatives | Foliar fungi | Active | google.com |

| 2-(Thiocyanomethylthio)benzothiazole | Various crop fungi | Contact fungicide | nih.gov |

| 6-methyl-benzothiazole derivatives | Candida tropicalis | Active | nih.gov |

Acaricidal Activity:

In addition to fungicidal properties, certain benzothiazole derivatives have been explored for their acaricidal (mite-killing) potential. A study on novel β-naphthol derivatives containing a 6-substituted-benzo[d]thiazol-2-ylamino group showed that some of these compounds displayed significant lethality rates against spider mites. This suggests that the benzothiazole scaffold can be a key component in the design of new acaricides.